molecular formula C4H6N2OS B070236 (4-Methyl-1,2,3-thiadiazol-5-yl)methanol CAS No. 163008-86-4

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Cat. No.: B070236
CAS No.: 163008-86-4
M. Wt: 130.17 g/mol
InChI Key: MQLRVKHKJCRSBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s worth noting that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. This suggests that these compounds may interact with various biological targets, potentially including enzymes, receptors, or other proteins involved in microbial growth and survival.

Mode of Action

Thiadiazole derivatives have been reported to exhibit antimicrobial activity This suggests that these compounds may interact with their targets in a way that inhibits microbial growth or survival

Biochemical Pathways

Given the reported antimicrobial activity of thiadiazole derivatives , it is plausible that these compounds may interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

The lipophilicity of thiadiazole derivatives has been reported , which could influence their absorption and distribution within the body

Result of Action

Given the reported antimicrobial activity of thiadiazole derivatives , it is likely that these compounds exert their effects by inhibiting essential processes in microbes, leading to their death or growth inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases. Its structural properties enhance drug efficacy and specificity by acting on specific biological targets .

Case Study: Antimicrobial Properties
Research indicates that this compound exhibits promising antibacterial and antifungal activities. For instance, studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Agricultural Chemistry

Formulation in Agrochemicals
The compound is utilized in formulating agrochemicals, providing effective solutions for pest control while minimizing environmental impact. This is vital for sustainable farming practices as it helps manage crop protection without causing significant harm to non-target organisms .

Application Rates and Efficacy
In practical applications, this compound has been tested as a herbicide and growth regulator. For example, application rates range from 0.5 to 5 kg active ingredient per hectare, demonstrating its effectiveness in controlling weed species while preserving crop health .

Application TypeActive Ingredient RateCrop TypeEffectiveness
Herbicide0.5 - 5 kg/haRiceEffective against major weed species
Growth RegulatorVariesMaizePromotes healthy growth with minimal damage

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. This aids in understanding biological processes and disease mechanisms at a molecular level .

Research Example: Metabolic Pathways
A study focused on the compound's interaction with specific enzymes revealed insights into metabolic disorders. The findings suggest potential therapeutic avenues for treating conditions linked to enzyme deficiencies .

Material Science

Development of Novel Materials
The compound is explored for developing novel materials with unique properties such as improved thermal stability and resistance to degradation. These characteristics are beneficial for various industrial applications, including electronics and packaging materials .

Flavor and Fragrance Industry

Use in Formulations
In the flavor and fragrance industry, this compound contributes to creating appealing sensory experiences in food and cosmetic products. Its chemical properties allow it to be incorporated into formulations that enhance flavor profiles or scent characteristics .

Biological Activity

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and potential applications in medicine and agriculture.

Overview of Thiadiazole Derivatives

Thiadiazoles are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound this compound has garnered attention due to its promising pharmacological properties.

Target of Action

The precise biological targets of this compound are still under investigation. However, it is known that thiadiazole derivatives can interact with various biological targets leading to significant pharmacological effects.

Mode of Action

Research indicates that this compound exhibits antimicrobial activity . It has been shown to inhibit the growth of several bacterial strains and fungi by disrupting cellular functions. This disruption may occur through interference with enzyme activity or modification of cell membrane integrity .

Biochemical Pathways

The compound influences various biochemical pathways:

  • Enzyme Inhibition : It has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to apoptosis in cancer cells by activating the caspase pathway.
  • Cellular Signaling : this compound modulates signaling pathways associated with cell survival and proliferation. For example, it affects the expression of genes related to the p53 signaling pathway.

Pharmacokinetics

The molecular weight of this compound is approximately 129.19 g/mol, suggesting favorable absorption and distribution characteristics within biological systems. Its lipophilicity enhances its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives:

MicroorganismActivity LevelReference
Staphylococcus aureusStrong bactericidal effect
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Anticancer Potential

In laboratory settings, this compound has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in animal models. It appears to reduce inflammation markers significantly when administered at specific dosages .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a substantial reduction in bacterial load compared to controls .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates through the activation of caspase pathways .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLRVKHKJCRSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593514
Record name (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163008-86-4
Record name (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163008-86-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 2
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 3
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 4
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 5
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 6
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

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